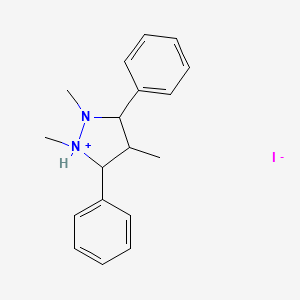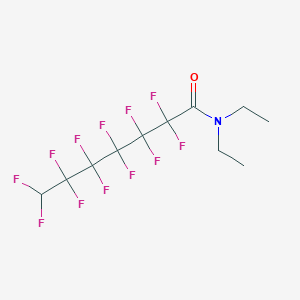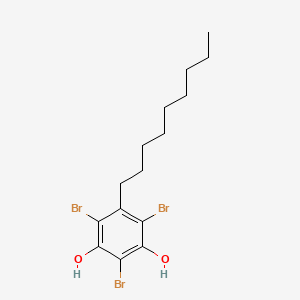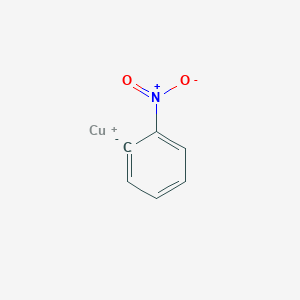
1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide is an organic compound with the molecular formula C18H23IN2 It is a derivative of pyrazolidine, characterized by the presence of three methyl groups and two phenyl groups attached to the pyrazolidine ring, along with an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide typically involves the reaction of 1,2,4-trimethyl-3,5-diphenylpyrazolidine with iodine or an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{1,2,4-Trimethyl-3,5-diphenylpyrazolidine} + \text{Iodine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides, cyanides, or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethyl-pyrazin-1-ium iodide: Similar in structure but with different substitution patterns.
1,2,3-Trimethyl-2H-pyrazol-1-ium iodide: Another related compound with variations in the pyrazolidine ring.
1,2-Diphenylpyrazolidin-4-ol: A derivative with different functional groups.
Uniqueness
1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
59359-55-6 |
|---|---|
Molecular Formula |
C18H23IN2 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
1,2,4-trimethyl-3,5-diphenylpyrazolidin-1-ium;iodide |
InChI |
InChI=1S/C18H22N2.HI/c1-14-17(15-10-6-4-7-11-15)19(2)20(3)18(14)16-12-8-5-9-13-16;/h4-14,17-18H,1-3H3;1H |
InChI Key |
FUFLTMUBZWABGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)






![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)
